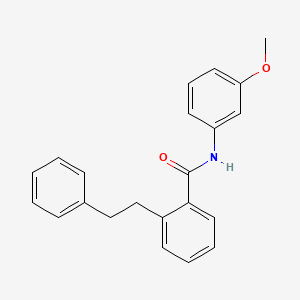

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide is a compound that can be studied for various structural and functional properties. While direct studies on this compound are limited, related research on benzamide derivatives provides insights into molecular structure, synthesis methods, and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Research on benzamide derivatives often involves novel synthetic pathways to introduce functional groups, enhancing the compound's physical, chemical, or biological properties. For example, Demir et al. (2015) discussed the synthesis of a novel benzamide derivative using X-ray diffraction and DFT calculations to analyze its structure and potential antioxidant activity (Demir et al., 2015).

Molecular Structure Analysis

The analysis of molecular structure often utilizes X-ray diffraction and quantum chemical computations. For instance, the study by Demir et al. (2015) provides detailed insights into the geometric parameters and electronic properties, such as HOMO and LUMO energies, of a benzamide derivative, which are crucial for understanding the reactivity and stability of the molecule.

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can include interactions with metals, as shown in the synthesis and ligation of palladium(II), platinum(II), and ruthenium(II) complexes with a methoxyphenyltelluro benzamide derivative, revealing its potential in creating complex structures with metals (Singh et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are often determined by the compound's molecular geometry and intermolecular forces. For example, the study by Kara et al. (2013) on 4-chloro-N-(2-methoxyphenyl) benzamidoxime includes X-ray diffraction analysis, showcasing its molecular conformation and hydrogen bonding patterns, which are indicative of its physical properties (Kara et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, can be inferred from theoretical studies and experimental observations. The analysis on alkaline hydrolysis mechanisms of a related N-(2-methoxyphenyl) benzamide by Jin et al. (2011) demonstrates the influence of molecular structure on its chemical behavior, emphasizing the role of water in facilitating the reaction (Jin et al., 2011).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Computational Studies

Structural analysis and computational studies often focus on understanding the molecular geometry, electronic properties, and potential reactivity of benzamide derivatives. For example, a study on a novel benzamide derivative highlighted the use of X-ray diffraction and density functional theory (DFT) calculations to analyze its structure and electronic properties, suggesting a similar approach could be applied to N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide for insights into its structural characteristics and potential applications in materials science or as a precursor for further chemical modifications (Demir et al., 2015).

Corrosion Inhibition

Benzamide derivatives have been studied for their corrosion inhibition properties, particularly on mild steel in acidic conditions. Such studies demonstrate the potential of N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide in similar applications, where the electron-withdrawing or donating nature of substituents can significantly affect their efficiency as corrosion inhibitors (Mishra et al., 2018).

Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives has been a subject of interest, with certain derivatives showing significant antibacterial and antifungal activities. This suggests potential research avenues for N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide in developing new antimicrobial agents, given the right structural modifications and testing (Priya et al., 2006).

Pharmacological Activities

Pharmacological research into benzamide derivatives, including enzyme inhibition and potential therapeutic applications, indicates a broad interest in the biological activities of these compounds. Studies like those on N-(3-hydroxyphenyl) benzamide derivatives, which involved the synthesis and testing of various 3-O-derivatives for their enzyme inhibition activity, could inform similar investigations into N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide (Abbasi et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-20-12-7-11-19(16-20)23-22(24)21-13-6-5-10-18(21)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSSTBHCWCLGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)